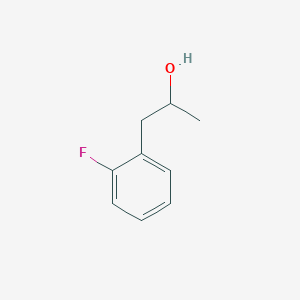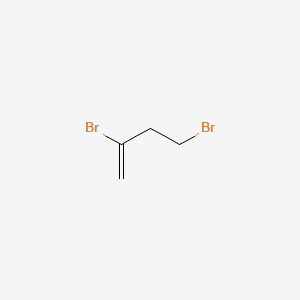![molecular formula C18H18BrN3O B1657054 N-[(Z)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-(2-methylanilino)acetamide CAS No. 5531-73-7](/img/structure/B1657054.png)
N-[(Z)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-(2-methylanilino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Z)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-(2-methylanilino)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated phenylpropene moiety and an acetamide group. It is known for its potential biological activities and is of interest to researchers in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-(2-methylanilino)acetamide typically involves the condensation of 2-bromo-3-phenylprop-2-enal with 2-(2-methylanilino)acetamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Z)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-(2-methylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine or alcohol derivatives.
Substitution: The bromine atom in the phenylpropene moiety can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of substituted derivatives, depending on the nucleophile employed.
Wissenschaftliche Forschungsanwendungen
N-[(Z)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-(2-methylanilino)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[(Z)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-(2-methylanilino)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(2-bromo-3-phenylprop-2-enylidene)amino]-2,5-dimethyl-3-furancarboxamide
- N’-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-[(2-methylanilino)acetamide
Uniqueness
N-[(Z)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-(2-methylanilino)acetamide is unique due to its specific structural features, such as the presence of both a brominated phenylpropene moiety and an acetamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
5531-73-7 |
|---|---|
Molekularformel |
C18H18BrN3O |
Molekulargewicht |
372.3 g/mol |
IUPAC-Name |
N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-(2-methylanilino)acetamide |
InChI |
InChI=1S/C18H18BrN3O/c1-14-7-5-6-10-17(14)20-13-18(23)22-21-12-16(19)11-15-8-3-2-4-9-15/h2-12,20H,13H2,1H3,(H,22,23)/b16-11-,21-12+ |
InChI-Schlüssel |
XZZIGJLEBBGFLX-OQBHSHHWSA-N |
SMILES |
CC1=CC=CC=C1NCC(=O)NN=CC(=CC2=CC=CC=C2)Br |
Isomerische SMILES |
CC1=CC=CC=C1NCC(=O)N/N=C/C(=C/C2=CC=CC=C2)/Br |
Kanonische SMILES |
CC1=CC=CC=C1NCC(=O)NN=CC(=CC2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl] 3-methyl-1-phenyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B1656973.png)



![N-[1-[1-[2-(2,5-dimethyl-1-propylpyrrol-3-yl)-2-oxoethyl]benzimidazol-2-yl]ethyl]-4-methylbenzamide](/img/structure/B1656980.png)
![N-(2,4-dibromophenyl)-1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B1656982.png)
![1,3-Dithiole-2-thione, 4,5-bis[(phenylmethyl)thio]-](/img/structure/B1656983.png)

![[2-(N-methylanilino)-2-oxoethyl] 1,3-diphenylpyrazole-4-carboxylate](/img/structure/B1656985.png)



![(E)-1-Naphthalen-2-yl-N-[(E)-1-naphthalen-2-ylethylideneamino]ethanimine](/img/structure/B1656991.png)
![2-thiophen-2-ylsulfonyl-N-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B1656993.png)
